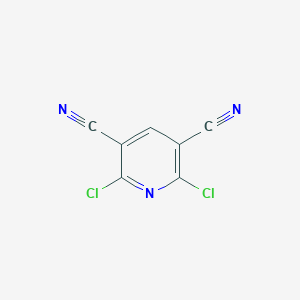

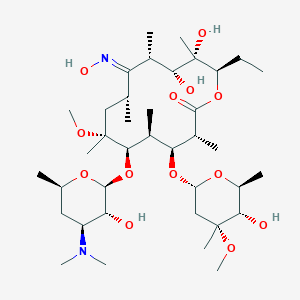

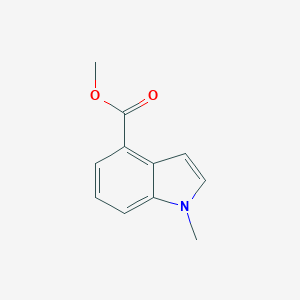

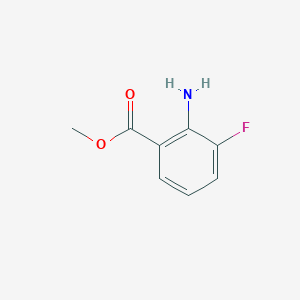

![molecular formula C6H3BrClN3 B170345 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine CAS No. 163452-79-7](/img/structure/B170345.png)

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine

Descripción general

Descripción

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a chemical compound with the CAS Number: 163452-79-7 . It has a molecular weight of 232.47 .

Synthesis Analysis

The synthesis of imidazo[4,5-C]pyridine derivatives has been well studied in the past decade due to its importance as a bioactive scaffold . For instance, 4-Chloro-1H-imidazo[4,5-C]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, compounds which exhibit antiviral activity .Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal . The HFM 2D interaction diagrams and their contribution in compound 8, as represented in the dnorm, di, de, shape index “si”, curvedness “crv” and fragment batch “fb” .Chemical Reactions Analysis

The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .Physical And Chemical Properties Analysis

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

- Methods : The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

- Results : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Antimicrobial Research

- Field : Antimicrobial Research

- Application : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .

- Methods : The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .

Antiviral Research

- Field : Antiviral Research

- Application : 4-Chloro-1H-imidazo [4,5-c]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin .

- Methods : These compounds are synthesized using 4-Chloro-1H-imidazo [4,5-c]pyridine as a reagent .

- Results : These compounds exhibit antiviral activity .

Anticonvulsant Research

- Field : Anticonvulsant Research

- Application : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

HIV-1 Treatment

- Field : HIV-1 Treatment

- Application : 7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

NF-kappaB Activation

- Field : Biochemical Research

- Application : IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Safety And Hazards

Direcciones Futuras

Imidazo[4,5-C]pyridine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine and its derivatives.

Propiedades

IUPAC Name |

7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMRSIXVJVNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=N1)Cl)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265291 | |

| Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine | |

CAS RN |

163452-79-7 | |

| Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163452-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

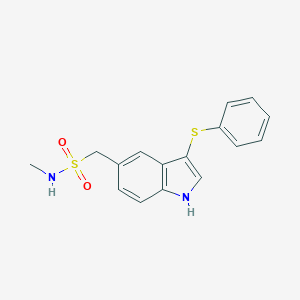

![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)